![molecular formula C₁₈H₁₉N₃O₂ B1663434 Diacetazotol CAS No. 83-63-6](/img/structure/B1663434.png)
Diacetazotol
Overview
Description
Molecular Structure Analysis
The molecular structure of Diacetazotol consists of 18 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms are not provided in the search results.Physical And Chemical Properties Analysis
Diacetazotol crystallizes in two modifications: brick-red needles with a melting point of 65°C, or stout, red prisms with a melting point of 75°C . It’s insoluble in water but soluble in alcohol, benzene, chloroform, ether, acetone, fixed oils, fats, and petrolatum .Scientific Research Applications
- Diacetazotol has been studied for its ability to inhibit ethoxyresorufin-O-deethylase (EROD) activity induced by dioxin. It exhibits an IC50 of 75±4 nM . Researchers explore its potential in detoxifying environmental pollutants and aiding bioremediation efforts.
- Enzymes play a crucial role in synthesizing functional carbohydrates. Diacetazotol is relevant in this context. Functional carbohydrates, such as D-allulose, D-mannose, D-tagatose, and D-allose, have nutritional and health-promoting effects. Researchers investigate Diacetazotol’s enzymatic properties for the production of rare sugars .
- Diacetazotol’s unique structure and properties make it an interesting candidate for pharmaceutical research. Scientists explore its potential as a therapeutic agent against various diseases and ailments. Solubility enhancement and drug delivery systems are areas of interest .
- Researchers study Diacetazotol’s molecular modification and crystal structure. Its applications extend to industrial food enzymes, including D-allulose 3-epimerase and inulin fructotransferase. These enzymes have implications in food processing and health-related industries .
- Diacetazotol contributes to the synthesis of rare sugars like D-allulose. These sugars have low caloric value and prebiotic effects. Investigating Diacetazotol’s role in rare sugar production can lead to innovative food products .
- Given its inhibitory effects on EROD activity, Diacetazotol may have applications in understanding dioxin toxicity and designing therapeutic interventions. Researchers explore its potential in drug development and environmental health .
Environmental Toxicology and Bioremediation
Functional Carbohydrate Production
Pharmaceutical Applications
Enzyme Engineering and Biotechnology
Rare Sugar Production
Biomedical Research and Drug Development
Mechanism of Action
Target of Action
Diacetazotol primarily targets the dioxin-induced ethoxyresorufin-O-deethylase (EROD) . EROD is an enzyme involved in the metabolism of certain compounds, including environmental pollutants such as dioxins . By inhibiting EROD activity, Diacetazotol can potentially mitigate the toxic effects of these pollutants .
Mode of Action
Diacetazotol interacts with its target, EROD, by inhibiting its activity . This suggests that Diacetazotol binds to EROD with high affinity, thereby preventing the enzyme from carrying out its normal function .
Biochemical Pathways
By inhibiting EROD, Diacetazotol could potentially disrupt the normal metabolic processing of these compounds, reducing their toxicity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination
Result of Action
The molecular and cellular effects of Diacetazotol’s action are largely related to its inhibition of EROD. By inhibiting this enzyme, Diacetazotol can potentially reduce the toxicity of dioxins and other pollutants . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interaction with its target . .
properties
IUPAC Name |
N-acetyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEDSISPYKQADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878298, DTXSID30871563 | |
Record name | Diacetazotol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Acetyl-N-{2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetazotol | |
CAS RN |
83-63-6 | |
Record name | N-Acetyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetazotol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetazotol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacetazotol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacetazotol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-o-tolylazo-o-tolyl)diacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACETAZOTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1925T7L3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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